molecular formula C33H36N2O9 B557795 Fmoc-L-Asp(OtBu)-HmbGly-OH CAS No. 502640-94-0

Fmoc-L-Asp(OtBu)-HmbGly-OH

Cat. No.: B557795
CAS No.: 502640-94-0
M. Wt: 604.6 g/mol
InChI Key: XDJHXXOYIQLAEM-MHZLTWQESA-N
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Description

Fmoc-L-Asp(OtBu)-HmbGly-OH: is a compound used in solid-phase peptide synthesis. It is a derivative of aspartic acid and glycine, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Otbu) groups. This compound is particularly useful in peptide synthesis due to its ability to inhibit aspartimide formation, which can be a common side reaction during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asp(OtBu)-HmbGly-OH involves several steps:

    Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group.

    Otbu Protection: The carboxyl group of aspartic acid is protected with the tert-butyl group.

    Coupling with Glycine: The protected aspartic acid is then coupled with glycine, which is protected by the 2-hydroxy-4-methoxybenzyl (Hmb) group.

Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that use standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Piperidine in DMF: Used for Fmoc deprotection.

    TFA in dichloromethane (DCM): Used for Hmb deprotection.

Major Products Formed:

    Fmoc Removal: Results in the formation of the free amino group.

    Hmb Removal: Results in the formation of the free glycine residue.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: Used in the synthesis of peptides for studying protein-protein interactions.

Medicine:

    Drug Development: Utilized in the synthesis of peptide-based drugs.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJHXXOYIQLAEM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373308
Record name Fmoc-L-Asp(OtBu)-HmbGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502640-94-0
Record name Fmoc-L-Asp(OtBu)-HmbGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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